1,3,5-Trihydroxy-4-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid
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Overview
Description
4-Galloylquinic acid is a naturally occurring phenolic compound belonging to the class of hydroxycinnamic acids. It is commonly found in various plants and is known for its significant biological activities. The compound is characterized by its molecular formula C14H16O10 and a molecular weight of 344.27 g/mol . It appears as a white crystalline powder and is soluble in water and many organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Galloylquinic acid can be synthesized through the esterification reaction between gallic acid and quinic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of 4-Galloylquinic acid often involves the extraction from plant sources, such as the leaves of Byrsonima fagifolia . The extraction process includes the use of solvents like methanol or ethanol, followed by purification using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: 4-Galloylquinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into simpler phenolic compounds.
Substitution: It can undergo esterification and etherification reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Acid catalysts such as sulfuric acid are employed for esterification.
Major Products: The major products formed from these reactions include various galloyl derivatives and quinic acid esters .
Scientific Research Applications
4-Galloylquinic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Galloylquinic acid involves its interaction with various molecular targets and pathways. It acts as an inhibitor of β-lactamase enzymes, enhancing the potency of β-lactam antibiotics against resistant bacterial strains . The compound interacts with the active site of the enzyme through non-covalent interactions, thereby inhibiting its activity . Additionally, it exhibits antifungal activity by disrupting the cell membrane integrity of fungal cells .
Comparison with Similar Compounds
4-Galloylquinic acid can be compared with other similar compounds such as:
- 3,5-di-O-galloylquinic acid
- 3,4,5-tri-O-galloylquinic acid
- 1,3,4,5-tetra-O-galloylquinic acid
These compounds share similar structural features but differ in the number and position of galloyl groups. 4-Galloylquinic acid is unique due to its specific galloyl substitution pattern, which contributes to its distinct biological activities .
Properties
IUPAC Name |
1,3,5-trihydroxy-4-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)19)12(20)24-11-8(17)3-14(23,13(21)22)4-9(11)18/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYBSNRRBNHPNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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